molecular formula C7H13NO B6190816 rac-[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methanol CAS No. 2679950-17-3

rac-[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methanol

Cat. No.: B6190816
CAS No.: 2679950-17-3
M. Wt: 127.2
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Description

rac-[(1R,4S,5S)-2-azabicyclo[221]heptan-5-yl]methanol is a bicyclic compound featuring a nitrogen atom within its structure

Properties

CAS No.

2679950-17-3

Molecular Formula

C7H13NO

Molecular Weight

127.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methanol typically involves the use of starting materials that can form the bicyclic structure with the nitrogen atom. One common method involves the cyclization of appropriate precursors under controlled conditions to form the desired bicyclic framework. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different alcohols or ketones, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

rac-[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which rac-[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    2-azabicyclo[2.2.1]heptane: A related bicyclic compound with similar structural features.

    N-methyl-2-azabicyclo[2.2.1]heptane: Another derivative with a methyl group attached to the nitrogen atom.

Uniqueness

rac-[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methanol is unique due to its specific stereochemistry and the presence of the hydroxyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

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